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molecular formula C8H14O B148842 2-Octyn-1-ol CAS No. 20739-58-6

2-Octyn-1-ol

Cat. No. B148842
M. Wt: 126.2 g/mol
InChI Key: TTWYFVOMGMBZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775692

Procedure details

Under argon atmosphere, a piece of lithium was added to a liquid ammonia (250 ml) in a three neck distillation flask. After the reaction mixture had became dark blue, a catalytic amount of ferric nitrate nonahydrate was added thereto under argon atmosphere. A piece of lithium (2.75 g, 396 mmol) was successively added over 30 min. and the mixture was stirred for one hour. Propargyl alcohol (8.16 g, 146 mmol) was then added and the mixture was stirred for 30 min. Further, n-pentyl bromide (20 g, 132 mmol) was added and the mixture was stirred for 10 min. and allowed to stand overnight at room temperature. To the resulting mixture were added hydrated ether (50 ml) and water (200 ml), and the mixture was then extracted with ether (200 ml, 100 ml, 50 ml×3). The combined ether layers were washed with water (400 ml) and with brine (400 ml), dried over anhydrous sodium sulfate (50 g), and concentrated. Distillation of the residue gave a colorless oily product of 2-octyne-1-ol (9.5758 g, 52%, B.p.: 58°-61° C./0.3 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
8.16 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
hydrated ether
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
52%

Identifiers

REACTION_CXSMILES
[Li].N.[CH2:3]([OH:6])[C:4]#[CH:5].[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH3:11]>O>[CH2:3]([OH:6])[C:4]#[C:5][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
250 mL
Type
reactant
Smiles
N
Step Two
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.75 g
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
8.16 g
Type
reactant
Smiles
C(C#C)O
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCC)Br
Step Six
Name
hydrated ether
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min.
Duration
10 min
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ether (200 ml, 100 ml, 50 ml×3)
WASH
Type
WASH
Details
The combined ether layers were washed with water (400 ml) and with brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (50 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#CCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5758 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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